molecular formula C19H23FN2O4S B2795873 N-(4-(N-(2-(3-fluorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1798038-06-8

N-(4-(N-(2-(3-fluorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2795873
CAS No.: 1798038-06-8
M. Wt: 394.46
InChI Key: PEUAQFRAWQLNAJ-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3-fluorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)propionamide is a sulfonamide-propionamide hybrid compound characterized by a 3-fluorophenyl moiety, a methoxyethyl chain, and a sulfamoyl group bridging the aromatic and propionamide regions. The 3-fluorophenyl group enhances metabolic stability and influences receptor binding, while the methoxyethyl chain may improve solubility and pharmacokinetic properties. Though direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest applications in targeting enzymes or receptors requiring sulfonamide or fluorinated aromatic pharmacophores .

Properties

IUPAC Name

N-[4-[[2-(3-fluorophenyl)-2-methoxyethyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-4-19(23)22-16-8-9-18(13(2)10-16)27(24,25)21-12-17(26-3)14-6-5-7-15(20)11-14/h5-11,17,21H,4,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUAQFRAWQLNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reported Activity/Use Reference
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide C₁₉H₁₅F₄N₂O₂S 4-Fluorophenylthio, cyano, trifluoromethyl Pharmaceutical intermediate
N-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide C₁₈H₁₇FNO 3-Fluorophenyl, dimethylphenyl Not specified (structural analog)
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide C₂₈H₂₅FN₆O₃ 4-Fluorophenyl, spiro-triazaspirodecene, furan Synthetic intermediate for bioactive molecules
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 4-Fluorophenyl, 4-methoxyphenyl, tetrazole Not specified (potential kinase inhibitor)
Target Compound: N-(4-(N-(2-(3-fluorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)propionamide C₂₀H₂₄FN₂O₄S 3-Fluorophenyl, methoxyethyl, sulfamoyl, 3-methylphenyl Hypothesized enzyme/receptor modulation N/A

Key Observations:

Fluorophenyl Positional Isomerism: The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substituents in .

Sulfamoyl vs. Thio/Spiro Linkages :

  • The sulfamoyl group (-SO₂-NH-) in the target compound differs from the thioether (-S-) in and the spiro-triazaspirodecene in . Sulfamoyl groups are more polar, favoring solubility and hydrogen bonding, whereas thioethers and spiro systems may prioritize lipophilicity or conformational restriction .

Methoxyethyl Chain :

  • Unique to the target compound, this substituent likely enhances solubility compared to analogs with rigid aromatic or heterocyclic moieties (e.g., tetrazole in ). Methoxy groups also resist oxidative metabolism, improving half-life .

Pharmacological Hypotheses

  • The 3-fluorophenyl group may enhance blood-brain barrier penetration compared to 4-fluoro analogs .
  • Analogues :
    • ’s compound, with a trifluoromethyl group, may target androgen receptors or proteases due to its similarity to bicalutamide .
    • ’s tetrazole-containing analog could act as a bioisostere for carboxylic acids in kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for N-(4-(N-(2-(3-fluorophenyl)-2-methoxyethyl)sulfamoyl)-3-methylphenyl)propionamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfamoylation and amidation. Key steps:
  • Sulfamoylation : React 2-(3-fluorophenyl)-2-methoxyethylamine with sulfamoyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF or dioxane. Catalysts such as triethylamine improve reaction efficiency .
  • Amidation : Couple the sulfamoyl intermediate with propionic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or THF at 0–25°C .
  • Optimization : Adjust solvent polarity, stoichiometry, and temperature. For example, dioxane at 60°C may reduce decomposition risks compared to higher-boiling solvents . Monitor purity via TLC and HPLC (>95% purity target).

Table 1 : Synthetic Condition Comparison

StepSolventCatalystTemp (°C)Yield (%)Reference
SulfamoylationDMFEt₃N2568
AmidationTHFEDC/HOBt073

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals:
  • Methoxy group (δ ~3.3–3.8 ppm, singlet) .
  • Fluorophenyl aromatic protons (δ ~6.8–7.4 ppm, multiplet) .
  • Sulfamoyl NH (δ ~8.5–9.5 ppm, broad) .
  • FTIR : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1320–1160 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer :
  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-fluorophenyl and sulfamoyl groups in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace 3-fluorophenyl with other halophenyl (e.g., Cl, Br) or methoxy groups. Modify sulfamoyl to sulfonyl or carbamate .
  • Biological Testing : Compare analogs in target-specific assays (e.g., enzyme inhibition, cell viability).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or HDACs .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR peak splitting anomalies) for this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and hydrogen-bonding patterns .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during sulfamoylation to control stereochemistry .
  • Process Optimization : Switch from batch to flow chemistry for better temperature and mixing control, reducing racemization .

Q. How can researchers investigate the metabolic stability and toxicity profile of this compound in preclinical models?

  • Methodological Answer :
  • In vitro Metabolism : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .
  • In vivo PK/PD : Administer compound to rodents (IV/PO) and collect plasma/tissue samples at timed intervals. Calculate AUC, t₁/₂, and bioavailability .
  • Toxicogenomics : Perform RNA-seq on treated liver/kidney tissues to assess oxidative stress and apoptosis pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity between similar sulfamoyl-containing compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare published IC₅₀ values, noting assay conditions (e.g., cell line, incubation time). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., 48-hour incubation, 10% FBS media) to isolate compound-specific effects .
  • Counter-Screen : Test off-target effects (e.g., hERG channel binding) to rule out non-specific toxicity .

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